



Application Note: HPLC Purification of Prodigiosin Hydrochloride from Bacterial Culture

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Compound of Interest		
Compound Name:	Prodigiosin hydrochloride	
Cat. No.:	B13361455	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Prodigiosin is a secondary metabolite, a natural red pigment characterized by a unique tripyrrole ring structure, produced by various bacteria, most notably Serratia marcescens.[1][2] This family of compounds has garnered significant interest due to its wide range of biological activities, including anticancer, immunosuppressive, and antimicrobial properties.[1][2] For therapeutic and research applications, obtaining high-purity prodigiosin is essential. The hydrochloride salt form is often preferred as extraction with acidified solvents converts the pigment to a more stable form.[3] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of prodigiosin from crude bacterial extracts. This document provides a detailed protocol for the extraction and HPLC-based purification of **prodigiosin hydrochloride**.

Principle of HPLC Purification The purification of prodigiosin is typically achieved using reverse-phase HPLC (RP-HPLC). In this method, the stationary phase (e.g., a C18 column) is nonpolar, while the mobile phase is a more polar solvent mixture, often consisting of methanol or acetonitrile and water. Prodigiosin, being a relatively nonpolar molecule, adsorbs to the C18 stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution) or using a fixed composition (isocratic elution), the affinity of prodigiosin for the stationary phase is reduced, allowing it to elute from the column. Its distinct red color allows for easy visual tracking and detection at its maximum absorbance wavelength of approximately 535 nm in an acidic environment.[1][4][5][6]



Experimental Protocols Protocol 1: Bacterial Culture and Prodigiosin Production

This protocol describes the cultivation of Serratia marcescens for the production of prodigiosin.

Materials:

- Serratia marcescens strain (e.g., ATCC 13880)
- Luria-Bertani (LB) agar and broth or Peptone Glycerol Broth
- Incubator shaker
- · Sterile flasks and petri dishes

Method:

- Prepare a seed culture by inoculating a single colony of Serratia marcescens into 50 mL of sterile LB broth.
- Incubate the seed culture at 28°C with shaking at 180-200 rpm for 24 hours.
- Inoculate a larger production culture (e.g., 1 L of LB or Peptone Glycerol Broth) with 2% (v/v)
 of the seed culture.
- Incubate the production culture at 28°C for 48-72 hours with agitation.[7][8] Optimal pigment production is often observed when the culture turns an intense red.

Protocol 2: Extraction of Crude Prodigiosin Hydrochloride

This protocol details the extraction of the pigment from the bacterial cells. The use of acidified methanol ensures the conversion of prodigiosin to its hydrochloride salt.

Materials:

Bacterial culture from Protocol 1



- Acidified methanol (e.g., 4 mL of 1 N HCl in 96 mL of methanol).[3]
- Centrifuge and appropriate centrifuge tubes
- · Rotary evaporator or dry bath

Method:

- Harvest the bacterial cells from the production culture by centrifugation at 7,500-8,000 g for 15-30 minutes at 4°C.[3][9]
- Discard the supernatant and collect the red cell pellet.
- Resuspend the cell pellet in acidified methanol. Vortex vigorously for 5 minutes to ensure complete lysis of the cells and extraction of the pigment.[3]
- Centrifuge the mixture again at 7,500 rpm for 15 minutes to pellet the cell debris.
- Carefully collect the red supernatant, which contains the crude prodigiosin hydrochloride extract.
- Evaporate the methanol from the supernatant using a rotary evaporator or a dry bath at a temperature below 60°C to yield a crude pigment powder.[9][10]
- Store the crude extract at 4°C in the dark until further purification.[11]

Protocol 3: HPLC Purification

This protocol describes the purification of the crude extract using a preparative or semipreparative RP-HPLC system.

Materials:

- Crude prodigiosin extract from Protocol 2
- HPLC system with a UV-Vis or Photodiode Array (PDA) detector
- C18 HPLC column (preparative or semi-preparative)



- · HPLC-grade methanol, acetonitrile, and water
- HPLC-grade acetic acid or hydrochloric acid
- Syringe filters (0.22 or 0.45 μm)

Method:

- Sample Preparation: Dissolve the dried crude prodigiosin extract in the initial mobile phase solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[4] Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
- HPLC System Setup:
 - Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
 - Set the detector wavelength to 535 nm, the characteristic maximum absorbance for protonated prodigiosin.[4][6]
- Injection and Elution: Inject the filtered sample onto the column. Elute the sample using either an isocratic or gradient mobile phase as detailed in the tables below.
- Fraction Collection: Collect the fractions corresponding to the major peak that elutes with the characteristic red color. The retention time will vary depending on the exact conditions used (see Table 2).
- Purity Confirmation: Re-inject a small aliquot of the collected fraction into the HPLC under the same conditions to confirm its purity, which should appear as a single, sharp peak. Purity levels of 95% or higher are commonly achieved.[3][6]

Protocol 4: Post-Purification Processing

Method:

- Combine the pure fractions collected from the HPLC.
- Remove the organic solvent using a rotary evaporator.



- To obtain the final purified **prodigiosin hydrochloride** as a solid powder, freeze-dry (lyophilize) the remaining aqueous solution.
- Store the final product at -20°C, protected from light, to prevent degradation.

Data Presentation

Table 1: Summary of Solvents for Prodigiosin Extraction

Solvent System	Efficacy & Notes	Reference
Acidified Methanol	Widely used, efficient for cell lysis and extraction. Converts prodigiosin to the stable hydrochloride form.	[3][9][10][12]
Acetone	High extraction efficiency and rapid evaporation time.	[11][13]
Ethanol	Good solubility for prodigiosin.	[1][11]
Chloroform	Effective solvent, but carries higher toxicity concerns. Used in further purification steps like column chromatography.	[1][14][15]

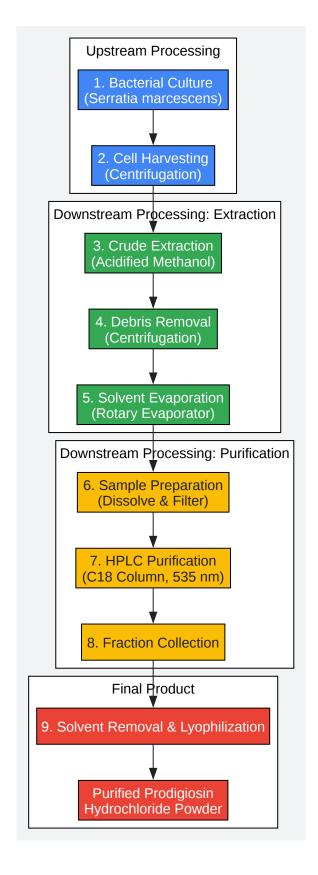
Table 2: Reported HPLC Conditions for Prodigiosin Purification and Analysis



Stationar y Phase (Column)	Mobile Phase	Flow Rate (mL/min)	Detection (nm)	Retention Time (min)	Purity Achieved	Referenc e
C18	Methanol/ Water (70:30, v/v)	0.8	535	Not Specified	-	[4]
Kinetex C18 (250 x 4.6 mm)	Methanol and Water	1.0	Not Specified	2.062	94.84%	[3][5]
C18	Acetonitrile /Water (60:40, v/v)	0.8	535	Not Specified	-	[16]
Zorbax Extend C18	Methanol/0 .1% Acetic Acid (65:35, v/v)	1.0	535	Not Specified	≥98%	[17]
C18	-	-	535	16.65	95.95%	[6]
C18	-	-	535	31.6	-	[18]

Visualized Workflow and Pathways





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Caption: Workflow for **Prodigiosin Hydrochloride** Purification.



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